
3-bromo-N-methoxy-N-methylpicolinamide
Overview
Description
Chemical Structure: 3-Bromo-N-methoxy-N-methylpicolinamide (CAS: 867353-49-9) is a pyridine derivative with a bromine atom at the 3-position, a methoxy group, and a methylamide substituent on the nitrogen atoms (Figure 1). Its molecular formula is C₉H₁₀BrN₂O₂, and it is characterized by high purity (98%) as listed in commercial catalogs .
Applications: This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the amide and methoxy groups influence electronic properties and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methoxy-N-methylpicolinamide typically involves the bromination of picolinamide followed by the introduction of methoxy and methyl groups. One common method involves the following steps:
Bromination: Picolinamide is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 3-position.
Methoxylation and Methylation: The brominated picolinamide is then reacted with methanol and methyl iodide in the presence of a base such as sodium hydride to introduce the methoxy and methyl groups on the nitrogen atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-methoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products include various substituted picolinamides.
Oxidation: Products include oxidized derivatives such as picolinic acid.
Reduction: Products include reduced derivatives such as picolinyl alcohol.
Hydrolysis: Products include picolinic acid and corresponding amines.
Scientific Research Applications
3-Bromo-N-methoxy-N-methylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-methoxy-N-methylpicolinamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the bromine atom and methoxy and methyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Functional Group Isomers
5-Bromo-N,3-Dimethoxy-N-Methylpicolinamide
- Structure : Bromine at the 5-position, methoxy at 3-position, and methylamide group.
- Key Differences : Positional isomerism alters reactivity; the 5-bromo derivative may exhibit reduced steric hindrance in coupling reactions compared to the 3-bromo analog.
- Applications : Preferentially used in synthesizing heterocyclic compounds requiring distal halogen reactivity .
2-Bromo-3-Methylpyridine (CAS: 3430-17-9)
- Structure : Bromine at the 2-position and a methyl group at the 3-position.
- Key Differences : Lacks the amide and methoxy substituents, simplifying its electronic profile.
- Safety : Classified under HazCom 2012 for acute toxicity (Category 4) and skin irritation .
Substituent Variations
5-Bromo-2-Methoxy-3-(2-Methoxyethoxy)Pyridine (CAS: 1241752-41-9)
- Structure : Additional 2-methoxyethoxy chain at the 3-position.
- Key Differences : Enhanced solubility in polar solvents due to the ethoxy group.
- Applications : Used in drug candidates requiring improved bioavailability .
Methyl 3-Amino-5-Bromopicolinate (CAS: 1072448-08-8)
- Structure: Amino and ester groups replace the amide and methoxy groups.
- Key Differences : The ester group increases susceptibility to hydrolysis, limiting its stability under basic conditions.
- Similarity Score : 0.93 (structural similarity due to bromine and pyridine core) .
Functional Group Comparisons
Physicochemical and Reactivity Insights
Reactivity in Cross-Coupling Reactions
- 3-Bromo Derivatives : Bromine at the 3-position on pyridine shows slower reaction kinetics in Suzuki-Miyaura couplings compared to 2- or 4-bromo analogs due to steric and electronic effects.
- 5-Bromo Isomers : Faster coupling rates attributed to reduced steric hindrance .
Biological Activity
3-Bromo-N-methoxy-N-methylpicolinamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀BrN₃O, with a molecular weight of approximately 229.09 g/mol. The compound features a bromine atom at the third position of the picolinate ring, along with methoxy (-OCH₃) and methyl (-CH₃) groups attached to the nitrogen atoms. This specific combination enhances its reactivity and influences its biological activity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom plays a critical role in determining the compound's binding affinity and specificity. It may act as either an inhibitor or an activator of specific biochemical pathways, which leads to its observed effects in various biological systems .
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth. For instance, one study reported that derivatives of picolinamide compounds, including this compound, displayed potent activity against various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. Its unique structure allows for targeted interactions that may enhance its efficacy against resistant strains .
Antimalarial Activity
Another area of interest is the potential antimalarial activity of this compound. Research has demonstrated that modifications in the picolinamide scaffold can lead to compounds with potent antimalarial effects. The compound's ability to interfere with Plasmodium falciparum's metabolic pathways has been highlighted in recent studies .
Comparison of Biological Activities
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.
- Antimicrobial Evaluation : Another research project focused on the antimicrobial properties of this compound against various bacterial strains. The findings suggested that it could serve as a lead compound for developing new antibiotics.
- Antimalarial Research : A recent investigation into the antimalarial properties revealed that derivatives similar to this compound exhibited significant activity against P. falciparum, suggesting a promising avenue for further exploration in malaria treatment .
Q & A
Q. Basic: What are the optimal synthetic routes for 3-bromo-N-methoxy-N-methylpicolinamide?
Answer:
A robust synthetic method involves reacting the corresponding acid bromide (230 mol%) with N,O-dimethylhydroxylamine hydrochloride (100 mol%) and K₂CO₃ (500 mol%) in acetonitrile at room temperature . After 1 hour, the reaction mixture is concentrated, dissolved in water, and extracted with CH₂Cl₂. This procedure yields the target compound with high purity. Comparative studies suggest that using N-bromosuccinimide (NBS) as a brominating agent under reflux conditions optimizes bromine substitution .
Key Considerations:
- Scale-up requires solvent optimization (e.g., acetonitrile vs. THF) to minimize side reactions.
- Purification via column chromatography or recrystallization ensures removal of unreacted N,O-dimethylhydroxylamine.
Q. Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the methoxy and methyl groups, while bromine’s deshielding effect aids in positional identification of substituents on the pyridine ring .
- X-Ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving electron density ambiguities caused by bromine’s heavy-atom effect .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers (e.g., 3-bromo vs. 6-bromo derivatives) .
Q. Advanced: How does the bromine substituent influence binding affinity and specificity in target interactions?
Answer:
Bromine enhances hydrophobic interactions and halogen bonding with biomolecular targets. Comparative studies of analogs reveal:
The 3-bromo derivative’s superior activity stems from optimal spatial alignment with hydrophobic pockets in kinase binding sites .
Methodological Insight:
- Use molecular docking (e.g., AutoDock Vina) to simulate bromine’s role in binding.
- Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic contributions .
Q. Advanced: How can researchers address contradictions in reported reactivity of this compound in cross-coupling reactions?
Answer:
Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–85%) arise from variable reaction conditions:
Factor | Optimal Condition | Suboptimal Condition |
---|---|---|
Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂ (inefficient) |
Base | Cs₂CO₃ | K₂CO₃ (slower activation) |
Solvent | DMF/H₂O (9:1) | THF (poor solubility) |
Resolution Strategy:
- Conduct methodological studies to isolate variables (e.g., catalyst loading, solvent polarity) .
- Use high-throughput screening to identify ideal conditions for specific substrates.
Q. Advanced: What are the challenges in computational modeling of this compound’s reactivity?
Answer:
Bromine’s polarizability complicates density functional theory (DFT) calculations. Key steps include:
Geometry Optimization: Use B3LYP/6-31G(d) for initial structures, accounting for bromine’s van der Waals radius.
Solvent Effects: Apply the SMD model to simulate acetonitrile or DMF environments.
Transition-State Analysis: IRC calculations validate reaction pathways for nucleophilic substitution .
Validation:
Compare computed NMR chemical shifts with experimental data to refine computational models .
Q. Advanced: How does the methoxy-N-methyl group impact metabolic stability in pharmacological studies?
Answer:
The methoxy-N-methyl group reduces oxidative metabolism by cytochrome P450 enzymes. In vitro assays show:
- Half-life (t₁/₂): 120 min (vs. 45 min for non-methylated analogs).
- CYP3A4 Inhibition: IC₅₀ > 50 µM, indicating low interaction risk .
Methodology:
Properties
IUPAC Name |
3-bromo-N-methoxy-N-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXGJIVYTZGDJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC=N1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.